![molecular formula C38H46N12O6 B10847330 c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)
c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 is a synthetic peptide with a specific sequence of amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with a protected amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve optimization of the SPPS process to increase yield and purity, as well as the use of automated peptide synthesizers to streamline the process .
Chemical Reactions Analysis
C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tryptophan and methionine.
Reduction: This reaction can reduce disulfide bonds between cysteine residues.
Substitution: This reaction can involve the replacement of specific amino acids with others to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Scientific Research Applications
C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: has several scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It serves as a model peptide for studying protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Industry: It can be used in the development of new materials and as a tool in biotechnology research
Mechanism of Action
The mechanism of action of C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity and affinity. The pyrazine ring and the amino acid residues contribute to the overall binding affinity and selectivity. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: can be compared with other similar peptides, such as:
Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-val-NH2: This peptide has a similar sequence but lacks the pyrazine ring, which may affect its binding properties and biological activity.
Melanotan II: This peptide has a different sequence but shares some structural features, such as the presence of aromatic amino acids.
The uniqueness of This compound lies in its specific sequence and the inclusion of the pyrazine ring, which can enhance its binding affinity and selectivity for certain targets.
Properties
Molecular Formula |
C38H46N12O6 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
(4R,7S,10S,13S)-4-benzyl-7-[3-(diaminomethylideneamino)propyl]-10-(1H-indol-3-ylmethyl)-2,5,8,11,19-pentaoxo-3,6,9,12,18,21,24-heptazabicyclo[18.4.0]tetracosa-1(24),20,22-triene-13-carboxamide |
InChI |
InChI=1S/C38H46N12O6/c39-32(51)26-13-6-7-15-44-36(55)30-31(43-18-17-42-30)37(56)50-28(19-22-9-2-1-3-10-22)34(53)48-27(14-8-16-45-38(40)41)33(52)49-29(35(54)47-26)20-23-21-46-25-12-5-4-11-24(23)25/h1-5,9-12,17-18,21,26-29,46H,6-8,13-16,19-20H2,(H2,39,51)(H,44,55)(H,47,54)(H,48,53)(H,49,52)(H,50,56)(H4,40,41,45)/t26-,27-,28+,29-/m0/s1 |
InChI Key |
JJPMYGFCLXEQSM-FKWFRFQNSA-N |
Isomeric SMILES |
C1CCNC(=O)C2=NC=CN=C2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCNC(=O)C2=NC=CN=C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)
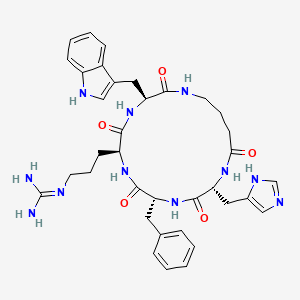
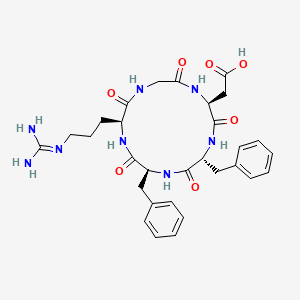
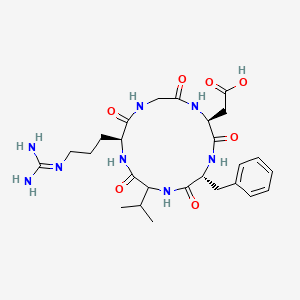
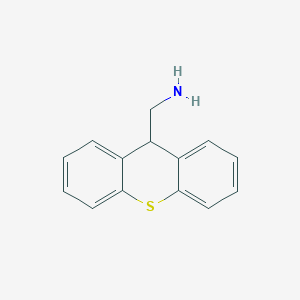
![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)
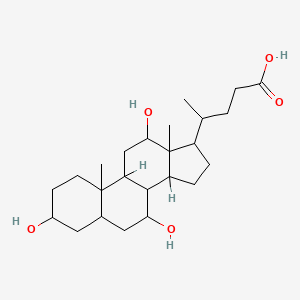
![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)

![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)
